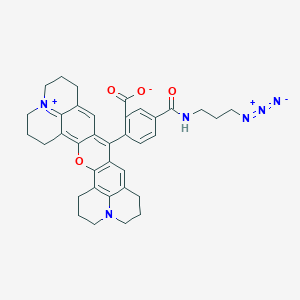
ROX azide, 5-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ROX azide, 5-isomer is a red-emitting rhodamine dye known for its high brightness and fluorescence quantum yield. This compound is particularly notable for its azide group, which can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . It is primarily used in research settings for labeling and detection purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ROX azide, 5-isomer involves the introduction of an azide group to the rhodamine dye structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and azidation. The reaction conditions often require polar organic solvents such as DMF, DMSO, and alcohols .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent conditions to ensure high purity and yield, such as controlling temperature, solvent quality, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
ROX azide, 5-isomer primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions are highly efficient and yield stable triazole linkages.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
SPAAC: Utilizes strained cyclooctynes without the need for a catalyst.
Major Products
The major products of these reactions are triazole-linked compounds, which are stable and exhibit enhanced fluorescence properties .
Applications De Recherche Scientifique
ROX azide, 5-isomer is widely used in various scientific fields:
Chemistry: Used for labeling and detecting alkyne-containing molecules.
Biology: Employed in bioorthogonal labeling to study biomolecular interactions.
Medicine: Utilized in diagnostic imaging and tracking cellular processes.
Industry: Applied in the development of fluorescent probes and sensors
Mécanisme D'action
The mechanism of action of ROX azide, 5-isomer involves its azide group reacting with alkyne groups to form a triazole linkage. This reaction is facilitated by either copper catalysis or strain-promoted conditions, leading to the formation of a stable, fluorescent product. The molecular targets are typically alkyne-containing biomolecules, and the pathways involved include Click Chemistry reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alexa Fluor 568: Another red-emitting dye with similar applications in labeling and detection.
Rhodamine B: A widely used rhodamine dye with different functional groups.
Sulfo-Cyanine5: A water-soluble dye used for labeling amine-containing molecules
Uniqueness
ROX azide, 5-isomer stands out due to its high fluorescence quantum yield and the versatility of its azide group, which allows for efficient Click Chemistry reactions. This makes it particularly valuable for applications requiring stable and bright fluorescent labeling .
Propriétés
Formule moléculaire |
C36H36N6O4 |
|---|---|
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
5-(3-azidopropylcarbamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/C36H36N6O4/c37-40-39-13-5-12-38-35(43)23-10-11-24(27(20-23)36(44)45)30-28-18-21-6-1-14-41-16-3-8-25(31(21)41)33(28)46-34-26-9-4-17-42-15-2-7-22(32(26)42)19-29(30)34/h10-11,18-20H,1-9,12-17H2,(H-,38,43,44,45) |
Clé InChI |
GJVOWDZTKGQEFY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCN=[N+]=[N-])C(=O)[O-])CCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


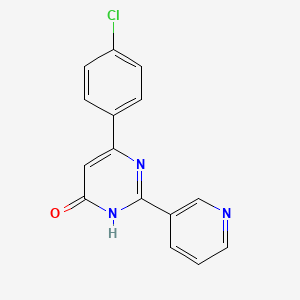
![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)

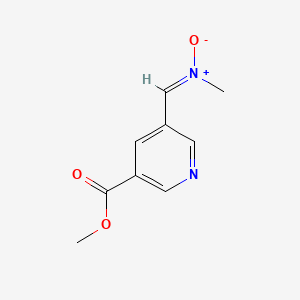
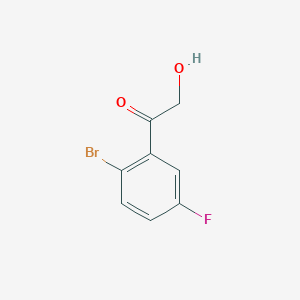
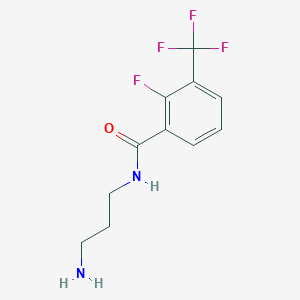
![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
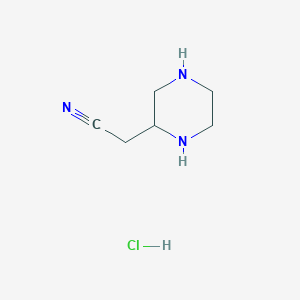
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
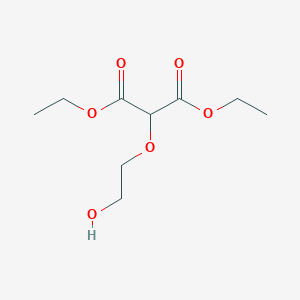
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
